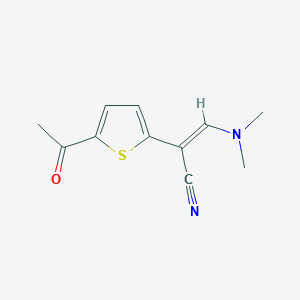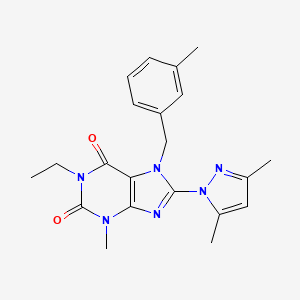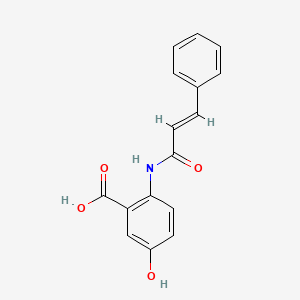
5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is a chemical compound with the CAS Number: 207742-91-4 . It has a molecular weight of 283.28 .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is C16H13NO4 . This indicates that the compound consists of 16 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid include a molecular weight of 283.28 .Aplicaciones Científicas De Investigación
Natural Product Biosynthesis
- Biosynthesis of AHBA-Derived Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, is significant in the biosynthesis of a variety of natural products like naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This process is explored from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Chemical Synthesis and Catalysis
- Chiral Hydroxyl Phospholanes Synthesis : This study discusses the synthesis of chiral hydroxyl phospholanes from D-mannitol, demonstrating the relevance of similar benzoic acid derivatives in catalytic reactions and synthesis (Li, Zhang, Xiao, & Zhang, 2000).
Histone Deacetylase Inhibition
- HDAC Inhibition and Anticancer Potential : Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, structurally related to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, have been found to inhibit histone deacetylases. Some derivatives have shown promising antiproliferative activity against cancer cell lines, inducing cell-cycle arrest and apoptosis (Jiao et al., 2009).
Electrochemical Studies
- Electrochemical Behavior of Azo Derivatives : The electrochemical reduction of azo derivatives of benzoic acid, including compounds related to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, is significant in understanding their electrochemical behavior and potential applications (Mandić, Nigović, & Šimunić, 2004).
Antimicrobial and Antioxidant Activities
- Bioactive Compounds from Marine Fungi : Compounds structurally similar to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, isolated from marine-derived fungus, have been studied for their strong antioxidant activities (Xu et al., 2017).
Pharmaceutical Applications
- Hypoglycemic Benzoic Acid Derivatives : Research on benzoic acid derivatives, similar in structure to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, has led to the development of novel hypoglycemic agents. These derivatives have shown significant activity, surpassing some existing drugs (Grell et al., 1998).
Antibacterial Activity
- Synthesis and Antibacterial Activity of Oxadiazoles : Derivatives including alkenyl-oxadiazoles, structurally related to the chemical of interest, have been synthesized and screened for their antibacterial activity, showing effectiveness against various bacterial strains (Banday, Mattoo, & Rauf, 2010).
Material Science
- Aromatic Polyamides Synthesis : The study of multi-ring flexible dicarboxylic acids, related to benzoic acid derivatives, plays a crucial role in the synthesis of high-molecular-weight polyamides, used in various material applications (Hsiao & Chang, 1996).
Propiedades
IUPAC Name |
5-hydroxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-12-7-8-14(13(10-12)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,17,19)(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJSRKHJGZCTKU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)
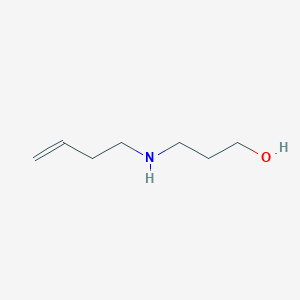
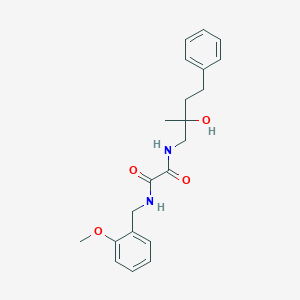
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)
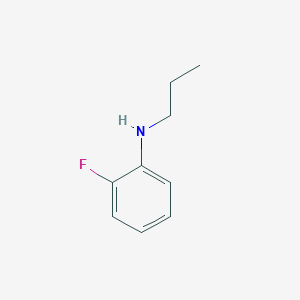
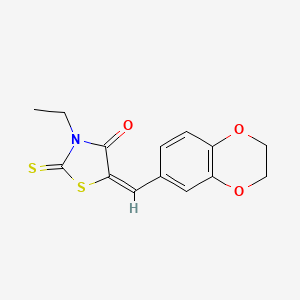
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)
![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)
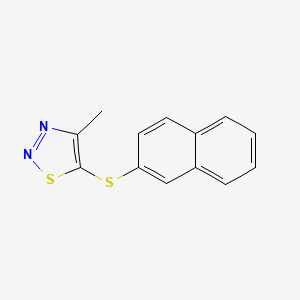
![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
